Narwedine

Description

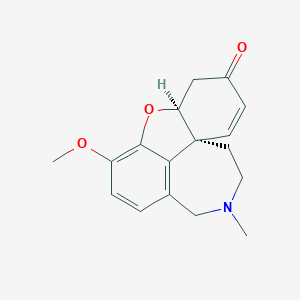

Structure

3D Structure

Propriétés

IUPAC Name |

(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,14H,7-10H2,1-2H3/t14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENVUHCAYXAROT-YOEHRIQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23C=CC(=O)C[C@@H]2OC4=C(C=CC(=C34)C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168190 | |

| Record name | Narwedine, (+/-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510-77-0, 1668-86-6 | |

| Record name | Narwedine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(4aR,8aR)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galanthaminone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Narwedine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Narwedine, (+/-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4aR*,8aR*)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aS,8aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NARWEDINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATP706417H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NARWEDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38CR9WB857 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Narwedine: A Technical Overview of its Biological Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narwedine is a tertiary Amaryllidaceae alkaloid, recognized primarily as a key intermediate in the biosynthesis of galantamine, a licensed therapeutic for Alzheimer's disease.[1] While often overshadowed by its more clinically established derivative, this compound itself possesses a distinct profile of biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, its mechanism of action, and the experimental protocols used to elucidate these properties. All quantitative data is presented in structured tables for clarity and comparative analysis, and key conceptual frameworks are visualized using Graphviz diagrams.

Biological Activity of this compound

The primary biological activities of this compound that have been quantitatively assessed are its enzyme inhibitory effects, cytotoxicity against cancer cell lines, and its antioxidant potential.

Enzyme Inhibition

This compound has been demonstrated to inhibit several key enzymes, most notably acetylcholinesterase (AChE), which is a critical target in the management of Alzheimer's disease. Its inhibitory potential extends to butyrylcholinesterase (BChE) and prolyl endopeptidase.[2]

| Enzyme Target | IC50 Value (µM) | Source |

| Acetylcholinesterase (AChE) | 281 | [2] |

| Butyrylcholinesterase (BChE) | 911 | [2] |

| Prolyl Endopeptidase | 907 | [2] |

Cytotoxic Activity

Research has indicated that this compound exhibits cytotoxic effects against specific cancer cell lines. Notably, it has shown activity against human lymphoblastic leukemia cells (CEM), while displaying a lack of activity against normal human fibroblasts (BJ), suggesting a degree of selectivity.[3]

| Cell Line | Cell Type | IC50 Value (µM) | Source |

| CEM | Human Lymphoblastic Leukemia | 31.6 | [3] |

| BJ | Normal Human Fibroblasts | > 50 | [3] |

Antioxidant Activity

The antioxidant capacity of this compound has been investigated, particularly in comparison to its derivative, galantamine. Studies suggest that the antioxidant activity of this class of compounds is largely dependent on the presence of an enolic hydroxyl group, which this compound, being a ketone, lacks.[4] This structural difference implies a lower intrinsic antioxidant activity for this compound compared to galantamine. For a comparative perspective, the antioxidant activity of galantamine hydrobromide is presented below.

| Reactive Oxygen Species (ROS) | C50 Value (µM) of Galantamine Hydrobromide | Source |

| Superoxide Radical (•O₂⁻) | 15 ± 2 | |

| Hydroxyl Radical (•OH) | 83 ± 12 | |

| Hypochlorous Acid (HOCl) | 25 ± 4 |

Mechanism of Action

The precise mechanism of action for this compound is not as extensively characterized as that of galantamine. However, based on its known biological activities, a few key mechanisms can be inferred.

Cholinesterase Inhibition

The primary established mechanism of action for this compound is its inhibition of acetylcholinesterase. By inhibiting AChE, this compound can increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, a mechanism shared with galantamine and other Alzheimer's disease therapeutics.[2] However, its inhibitory potency is significantly lower than that of galantamine.

References

A Technical Guide to Narwedine Enantiomers: Synthesis, Resolution, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction to Narwedine

This compound is a tetracyclic alkaloid belonging to the Amaryllidaceae family of natural products. It exists as a pair of enantiomers, (+)-narwedine and (-)-narwedine, due to its chiral centers. The primary significance of this compound in medicinal chemistry lies in its role as the direct biosynthetic precursor to galanthamine. (-)-Galanthamine is a well-established drug for the symptomatic treatment of mild to moderate Alzheimer's disease, functioning as a selective and reversible inhibitor of the enzyme acetylcholinesterase (AChE). Consequently, the efficient synthesis and resolution of this compound enantiomers are of paramount importance for the production of (-)-galanthamine.

Synthesis and Resolution of this compound Enantiomers

The total synthesis of this compound has been a subject of extensive research, often intertwined with the synthesis of galanthamine. A key challenge in producing enantiomerically pure this compound is the effective separation of its racemic mixture.

Racemic Synthesis of this compound

Racemic this compound is typically synthesized through an intramolecular oxidative phenolic coupling reaction of a substituted norbelladine derivative. This biomimetic approach mimics the natural biosynthetic pathway. Various oxidizing agents have been employed to facilitate this key bond formation.

Resolution of Racemic this compound

A highly efficient method for obtaining enantiomerically pure (-)-narwedine from a racemic mixture is through a process known as crystallization-induced chiral conversion or autocatalytic resolution. This process is a cornerstone of large-scale production of (-)-galanthamine.

Experimental Protocol: Crystallization-Induced Chiral Conversion of (±)-Narwedine

This protocol is based on the principle of dynamic kinetic resolution, where the undesired enantiomer is racemized in solution and crystallizes as the desired enantiomer.

-

Preparation of the Racemic Mixture: A solution of racemic this compound is prepared in a suitable solvent system, typically a mixture of an alcohol (e.g., ethanol) and a weak base (e.g., triethylamine).

-

Seeding: The solution is seeded with a small amount of pure (-)-narwedine crystals.

-

Equilibration: The mixture is stirred at a controlled temperature. In solution, the enantiomers of this compound are in equilibrium through a retro-Michael reaction. The presence of the (-)-narwedine seed crystals preferentially induces the crystallization of the (-)-enantiomer from the solution.

-

Racemization: As (-)-narwedine crystallizes out, the equilibrium in the solution is disturbed. To restore the equilibrium, the (+)-narwedine in the solution undergoes racemization to form more of the racemic mixture, from which the (-)-enantiomer continues to crystallize.

-

Isolation: The crystalline (-)-narwedine is isolated by filtration, washed, and dried.

This process allows for a theoretical yield of up to 100% for the desired (-)-enantiomer from the racemic mixture.

Specific Rotation of this compound Enantiomers

Specific rotation is a fundamental physical property used to characterize chiral molecules. It is defined as the angle of rotation of plane-polarized light by a solution of the compound at a specific concentration and path length. Despite extensive literature on the synthesis and use of this compound enantiomers, specific quantitative data for the optical rotation of (+)-narwedine and (-)-narwedine are not consistently reported in publicly available scientific databases and publications. Enantiomers have equal and opposite specific rotations.

Table 1: Specific Rotation Data for this compound Enantiomers

| Enantiomer | Specific Rotation ([α]D) | Solvent | Temperature (°C) |

| (+)-Narwedine | Data not available | Not applicable | Not applicable |

| (-)-Narwedine | Data not available | Not applicable | Not applicable |

Note: The absence of specific rotation data in this table reflects its unavailability in the surveyed literature.

Biological Significance and Signaling Pathway

The biological significance of this compound is intrinsically linked to its role as the immediate precursor to galanthamine. While (-)-narwedine itself exhibits some inhibitory activity against acetylcholinesterase (AChE), it is significantly less potent than (-)-galanthamine. The primary therapeutic relevance stems from the conversion of (-)-narwedine to (-)-galanthamine.

Acetylcholinesterase Inhibition

In the cholinergic synapses of the brain, the neurotransmitter acetylcholine (ACh) is responsible for transmitting nerve impulses. After its release into the synaptic cleft, ACh is rapidly hydrolyzed and inactivated by the enzyme acetylcholinesterase. In Alzheimer's disease, there is a deficit of cholinergic neurotransmission. Acetylcholinesterase inhibitors, like galanthamine, block the action of AChE, thereby increasing the concentration and duration of action of ACh in the synaptic cleft. This enhancement of cholinergic function can lead to improvements in cognitive function.

Below is a diagram illustrating the cholinergic signaling pathway and the mechanism of action of acetylcholinesterase inhibitors.

Caption: Cholinergic signaling and AChE inhibition.

Experimental Workflow: From Racemic this compound to (-)-Galanthamine

The conversion of racemic this compound to the therapeutically active (-)-galanthamine involves a series of key steps, as illustrated in the workflow diagram below.

Caption: Workflow for (-)-Galanthamine synthesis.

Conclusion

The enantiomers of this compound hold a critical position in the synthetic pathway to the Alzheimer's drug, (-)-galanthamine. The development of efficient methods for the resolution of racemic this compound, such as crystallization-induced chiral conversion, has been instrumental in the large-scale production of this important therapeutic agent. While the specific optical rotation values for the individual enantiomers remain elusive in readily accessible literature, their chemical transformations and biological relevance are well-documented. Further research into the direct biological activities of this compound enantiomers could potentially unveil new therapeutic applications. This guide provides a foundational understanding for professionals in the fields of chemical research and drug development, underscoring the importance of stereochemistry in the design and synthesis of pharmaceuticals.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Initial Isolation and Characterization of Narwedine

This compound, a tetracyclic alkaloid, holds a significant position in pharmaceutical chemistry as the direct biogenic and synthetic precursor to galanthamine, a drug utilized in the management of mild to moderate Alzheimer's disease.[1][2] The structural complexity and therapeutic importance of galanthamine have spurred extensive research into its synthesis, with the initial formation and characterization of this compound being a critical milestone. This document provides a detailed overview of the seminal work on the synthesis, isolation, and characterization of this compound.

Initial Synthesis: The Biomimetic Approach by Barton and Kirby

The first synthesis of racemic this compound was a landmark achievement reported by D. H. R. Barton and G. W. Kirby in 1962.[3] Their strategy was based on a biomimetic hypothesis that the Amaryllidaceae alkaloids are formed in nature through an oxidative phenol coupling reaction.[2] They successfully demonstrated this by synthesizing (±)-narwedine through the intramolecular oxidative coupling of a precursor, which was then reduced to produce (±)-galanthamine and (±)-epi-galanthamine.[2][3]

The key transformation involved the oxidation of a synthetic precursor using potassium ferricyanide (K3[Fe(CN)6]), which yielded the desired tetracyclic structure of this compound.[2][4] However, this initial synthesis was characterized by a very low yield of only 1.4%.[3][5]

Experimental Protocol: Biomimetic Synthesis of (±)-Narwedine

The protocol described by Barton and Kirby for the key oxidative coupling step is as follows:

-

Precursor Synthesis: The synthesis begins with the preparation of the key precursor, 4'-O-methylnorbelladine, or a suitable derivative.[2]

-

Oxidative Coupling Reaction: The precursor is subjected to oxidative coupling using potassium ferricyanide (K3[Fe(CN)6]) as the oxidizing agent.[4] The reaction is typically performed in a two-phase system (e.g., chloroform and water) in the presence of a base like sodium bicarbonate.[1]

-

Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 60°C) for a set duration.[1]

-

Work-up and Isolation: After the reaction, the organic layer is separated, and the crude product is isolated.

-

Purification: Due to the low yield and formation of by-products, purification is essential, often requiring column chromatography to isolate racemic this compound.[1]

Caption: Workflow of the first biomimetic synthesis of (±)-Narwedine.

Natural Occurrence and Isolation

This compound is a naturally occurring alkaloid found in various species of the Amaryllidaceae family. It has been identified in plants such as Leucojum aestivum (summer snowflake) and Galanthus elwesii (Elwes's snowdrop).[6] As the direct biogenic precursor to galanthamine, it is typically present in smaller quantities than galanthamine itself.[1][7]

The initial isolation of this compound from natural sources is not as well-documented as its synthesis. However, the general protocols for extracting Amaryllidaceae alkaloids would have been employed.

Experimental Protocol: General Alkaloid Extraction

-

Plant Material Preparation: Bulbs or aerial parts of the plant are collected, dried, and pulverized.

-

Extraction: The powdered material is subjected to extraction with an acidic aqueous solution or an organic solvent like methanol or ethanol to isolate the alkaloids in their salt form.

-

Acid-Base Partitioning: The crude extract is then basified (e.g., with sodium carbonate or ammonia) and partitioned with an immiscible organic solvent (e.g., chloroform or dichloromethane). The free alkaloid bases move into the organic layer.

-

Purification: The organic extract containing the mixture of alkaloids is concentrated. Further purification to separate this compound from other alkaloids like galanthamine is achieved through techniques such as column chromatography (e.g., on alumina or silica gel) and crystallization.

Physicochemical Characterization

The initial characterization of a newly isolated or synthesized compound is crucial for confirming its structure and purity. For this compound, this involved a combination of physical measurements and spectroscopic analysis. While detailed spectral data from the very first 1962 synthesis is sparse in modern literature, subsequent studies and patents provide characteristic data.

Quantitative Data for this compound Derivatives

| Property | Value | Compound | Reference |

| Elemental Analysis | (-)-narwedine-BF3 complex-1.25 H2O | [1] | |

| % Carbon (C) | 54.35% | [1] | |

| % Hydrogen (H) | 5.77% | [1] | |

| % Nitrogen (N) | 3.73% | [1] | |

| % Fluorine (F) | 15.17% | [1] | |

| Spectroscopy | |||

| Infrared (IR) Spectrum | Characteristic peaks available in patent literature | (-)-Narwedine | [1] |

Experimental Protocol: Characterization Techniques

-

Melting Point: The melting point of a crystalline solid is a key indicator of purity. The analysis is performed using a calibrated melting point apparatus.

-

Optical Rotation: For chiral molecules like the enantiomers of this compound, the specific rotation is measured using a polarimeter to determine the direction and magnitude of rotation of plane-polarized light.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A sample is prepared (e.g., as a KBr pellet or a thin film) and scanned with an IR spectrometer to obtain a spectrum showing absorption bands corresponding to different bond vibrations.

-

Elemental Analysis: This technique determines the elemental composition (%C, %H, %N) of a pure compound, which is used to confirm its empirical formula. A known weight of the sample is combusted, and the resulting gases (CO2, H2O, N2) are quantified.

Resolution of Racemic this compound

Since the initial synthesis by Barton produced a racemic mixture of (±)-narwedine, a method for resolving the enantiomers was necessary to obtain the biologically active (-)-enantiomer required for the synthesis of (-)-galanthamine. A highly efficient process known as crystallization-induced dynamic resolution was developed.[2][4]

This process takes advantage of the fact that this compound can racemize in solution via a retro-Michael reaction.[2] By seeding a solution of racemic this compound with a small amount of the desired enantiomer (e.g., (-)-narwedine), the crystallization of that enantiomer is induced. As it crystallizes out, the equilibrium in the solution shifts, causing the unwanted enantiomer to convert to the desired one, which then also crystallizes. This dynamic process can lead to a high yield of the desired enantiomer.[2][4]

Experimental Protocol: Crystallization-Induced Dynamic Resolution

-

Solution Preparation: Racemic (±)-narwedine is dissolved in a suitable solvent system, often a mixture like ethanol and triethylamine (EtOH/Et3N).[4]

-

Seeding: A catalytic amount (e.g., 1-2.5%) of the desired pure enantiomer, such as (-)-narwedine or even (+)-galanthamine, is added to the solution as seed crystals.[4]

-

Equilibration and Crystallization: The mixture is allowed to equilibrate for several hours. During this time, the desired enantiomer selectively crystallizes out of the solution.

-

Isolation: The crystals of the enantiomerically pure this compound are collected by filtration.

-

Recycling: The process can be repeated with the mother liquor to achieve a very high overall yield. For instance, converting 10 g of racemic this compound can yield over 9 g of (-)-narwedine in just two cycles.[4]

Caption: Logical workflow for the dynamic chiral resolution of this compound.

Biosynthesis of this compound

Understanding the natural pathway for the formation of this compound provides context for the biomimetic syntheses. The biosynthesis of galanthamine begins with the amino acids phenylalanine and tyrosine.[2] These are converted into a key intermediate, 4'-O-methylnorbelladine. A crucial step, likely catalyzed by a cytochrome P-450 enzyme, is the intramolecular ortho-para oxidative coupling of this precursor to form a dienone, which then arranges to form this compound.[2][5] this compound is subsequently reduced stereoselectively in vivo to yield (-)-galanthamine.[5]

Caption: Simplified biosynthetic pathway leading to this compound.

Conclusion

The initial work on this compound, particularly the biomimetic synthesis by Barton and Kirby, was foundational in the field of alkaloid chemistry. It not only provided a route to the therapeutically important galanthamine but also confirmed a key hypothesis about natural product biosynthesis. Subsequent developments, especially in the asymmetric synthesis and resolution of this compound, have refined these early discoveries into industrially viable processes. The methods of isolation and characterization, while now far more advanced, build upon the principles established during these initial investigations. This guide provides a core understanding of these pioneering efforts for professionals engaged in natural product synthesis and drug development.

References

- 1. WO2007010412A2 - Syntheses and preparations of this compound and related novel compounds - Google Patents [patents.google.com]

- 2. soc.chim.it [soc.chim.it]

- 3. Galantamine total synthesis - Wikipedia [en.wikipedia.org]

- 4. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]

- 5. Biomimetic synthesis of galantamine via laccase/TEMPO mediated oxidative coupling - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00935K [pubs.rsc.org]

- 6. This compound | C17H19NO3 | CID 10356588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Biosynthesis of Narwedine in Amaryllidaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Amaryllidaceae family of plants is a rich source of structurally diverse and biologically active alkaloids. Among these, narwedine holds a pivotal position as the direct biosynthetic precursor to galanthamine, a licensed drug for the treatment of Alzheimer's disease.[1][2] Understanding the intricate biosynthetic pathway of this compound is crucial for the metabolic engineering of plants and microbial systems to enhance the production of galanthamine and other valuable Amaryllidaceae alkaloids. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the enzymatic transformations from primary metabolites to the core this compound scaffold. It summarizes the available quantitative data, presents detailed experimental protocols for key analytical and enzymatic assays, and provides visual representations of the pathway and experimental workflows to facilitate a comprehensive understanding of this significant metabolic route.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the aromatic amino acids L-phenylalanine and L-tyrosine. The pathway can be segmented into three major stages: the formation of the common precursor 4'-O-methylnorbelladine, the intramolecular oxidative coupling to form the tetracyclic core of this compound, and the final N-methylation step.

-

Formation of 4'-O-methylnorbelladine: The pathway commences with the conversion of L-phenylalanine to 3,4-dihydroxybenzaldehyde (3,4-DHBA) and L-tyrosine to tyramine.[3][4] These two intermediates then undergo a condensation reaction, catalyzed by norbelladine synthase (NBS) and a subsequent reduction by a reductase, to form norbelladine.[5] Norbelladine is then methylated at the 4'-hydroxyl group by norbelladine 4'-O-methyltransferase (N4OMT) to yield the key intermediate, 4'-O-methylnorbelladine.[1]

-

Intramolecular Oxidative Coupling: The pivotal step in the formation of the this compound scaffold is the intramolecular para-ortho' oxidative C-C coupling of 4'-O-methylnorbelladine. This reaction is catalyzed by a specific cytochrome P450 enzyme, CYP96T1, to produce N-demethylthis compound.[4][6] This cyclization event establishes the characteristic tetracyclic ring system of the galanthamine-type alkaloids. While CYP96T1 predominantly catalyzes a para-para' coupling leading to other alkaloid types, it also exhibits a minor activity for the para-ortho' coupling required for N-demethylthis compound synthesis.[4]

-

N-methylation to this compound: The final step in this compound biosynthesis is the N-methylation of N-demethylthis compound. This reaction is catalyzed by an N-demethylthis compound N-methyltransferase, which is likely a member of the γ-tocopherol methyltransferase class of enzymes.[3] This enzymatic step yields the final product, this compound. This compound can then be stereoselectively reduced by a reductase to form galanthamine.[2]

Quantitative Data

Specific kinetic parameters for the enzymes directly involved in the final steps of this compound biosynthesis, namely N-demethylthis compound N-methyltransferase and this compound reductase, are not yet extensively characterized in the literature. However, data for homologous enzymes and related reactions in the Amaryllidaceae alkaloid pathway provide valuable insights into the potential catalytic efficiencies.

| Enzyme | Substrate(s) | Product(s) | Km | kcat | Source Organism | Reference |

| Norbelladine 4'-O-methyltransferase (N4OMT) | Norbelladine, S-adenosylmethionine | 4'-O-methylnorbelladine, S-adenosylhomocysteine | 2.5 ± 0.3 µM (Norbelladine) | 1.8 ± 0.1 pkat/µg | Narcissus sp. aff. pseudonarcissus | [7] |

| CYP96T1 | 4'-O-Methylnorbelladine | Noroxomartidine (major), N-demethylthis compound (minor) | Not Reported | Not Reported | Narcissus sp. aff. pseudonarcissus | [4][6] |

| Representative N-methyltransferase (Nicotinamide N-methyltransferase) | 4-phenylpyridine | 1-methyl-4-phenylpyridinium | 114 ± 55 µM | 9.3 x 10⁻⁵ s⁻¹ | Human (recombinant) | [8] |

| Representative Reductase (Nitroreductase) | p-Nitrobenzoic acid, NADH | p-Hydroxylaminobenzoic acid, NAD⁺ | 0.30 ± 0.04 mM (p-NBA) | 1.90 ± 0.09 s⁻¹ | Enterobacter cloacae | [5] |

Note: The data for the representative N-methyltransferase and reductase are provided to give an order-of-magnitude estimation for these enzyme classes, as specific data for the this compound pathway enzymes are not available.

Experimental Protocols

Heterologous Expression and Purification of a Representative Amaryllidaceae N-methyltransferase

This protocol is adapted for the expression and purification of His-tagged recombinant N-methyltransferases in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector containing the N-methyltransferase gene.

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Ni-NTA agarose resin.

-

Lysozyme, DNase I.

Procedure:

-

Inoculate a 5 mL LB culture with a single colony of the transformed E. coli and grow overnight at 37°C.

-

Use the overnight culture to inoculate a larger volume (e.g., 1 L) of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

-

Lyse the cells by sonication on ice. Add lysozyme and DNase I to aid in lysis and reduce viscosity.

-

Clarify the lysate by centrifugation.

-

Add the clarified lysate to a column containing equilibrated Ni-NTA resin.

-

Wash the resin with Wash Buffer to remove unbound proteins.

-

Elute the His-tagged protein with Elution Buffer.

-

Analyze the purified protein by SDS-PAGE and determine the concentration using a Bradford or BCA assay.

Enzyme Assay for N-demethylthis compound N-methyltransferase

This assay is designed to measure the conversion of N-demethylthis compound to this compound.

Materials:

-

Purified N-demethylthis compound N-methyltransferase.

-

N-demethylthis compound (substrate).

-

S-adenosyl-L-methionine (SAM) (co-substrate).

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).

-

Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile).

-

LC-MS/MS system for product quantification.

Procedure:

-

Prepare a reaction mixture containing Reaction Buffer, N-demethylthis compound at various concentrations, and a fixed concentration of SAM.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C).

-

Initiate the reaction by adding the purified enzyme.

-

Incubate the reaction for a specific time, ensuring the reaction is in the linear range.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the samples to pellet any precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of this compound produced.

-

Determine kinetic parameters (Km and Vmax) by plotting the initial reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Enzyme Assay for this compound Reductase

This assay measures the NADPH-dependent reduction of this compound to galanthamine.

Materials:

-

Purified this compound reductase.

-

This compound (substrate).

-

NADPH (co-substrate).

-

Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.0).

-

Spectrophotometer or LC-MS/MS system.

Procedure:

-

Prepare a reaction mixture containing Reaction Buffer and this compound.

-

Monitor the reaction by spectrophotometry by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Alternatively, the reaction can be monitored by LC-MS/MS to directly quantify the formation of galanthamine.

-

Pre-incubate the reaction mixture at the optimal temperature.

-

Initiate the reaction by adding NADPH.

-

Record the change in absorbance over time or quench the reaction at different time points for LC-MS/MS analysis.

-

Calculate the reaction rate and determine the kinetic parameters.

Quantification of this compound and Intermediates by LC-MS/MS

This protocol outlines a general method for the sensitive and specific quantification of this compound and its precursors in biological samples.

Sample Preparation:

-

Homogenize plant material or cell cultures in an appropriate extraction solvent (e.g., methanol or ethanol).

-

Centrifuge the homogenate to pellet cell debris.

-

The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE) if necessary.

-

Evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Quantification: Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions are specific precursor-to-product ion fragments for each analyte.

-

This compound: Select the appropriate precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion.

-

N-demethylthis compound: Select the appropriate precursor and product ions.

-

4'-O-Methylnorbelladine: Select the appropriate precursor and product ions.

-

-

Calibration: Prepare a calibration curve using authentic standards of the analytes to be quantified.

Conclusion

The biosynthesis of this compound is a complex and fascinating pathway that is central to the production of the pharmaceutically important alkaloid, galanthamine. While the overall pathway has been elucidated, there remain significant opportunities for further research, particularly in the detailed kinetic characterization of the terminal enzymes, N-demethylthis compound N-methyltransferase and this compound reductase. A thorough understanding of the catalytic mechanisms and efficiencies of these enzymes will be instrumental in the development of robust and efficient metabolic engineering strategies for the enhanced production of this compound and its valuable derivatives. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this important biosynthetic pathway.

References

- 1. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional characterization of CYP96T1-like cytochrome P450 from Lycoris aurea catalyzing para-para′ and para-ortho′ oxidative coupling in Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. frontiersin.figshare.com [frontiersin.figshare.com]

- 7. preprints.org [preprints.org]

- 8. The kinetic analysis of the N-methylation of 4-phenylpyridine by nicotinamide N-methyltransferase: Evidence for a novel mechanism of substrate inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (±)-Narwedine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of established methods for the total synthesis of (±)-narwedine, a key intermediate in the production of the Alzheimer's disease drug, (-)-galanthamine. The following sections include summaries of synthetic strategies, quantitative data, detailed experimental protocols for key reactions, and visual representations of the synthetic pathways.

Introduction

Narwedine is a tetracyclic alkaloid and the biosynthetic precursor to galanthamine. The total synthesis of its racemic form, (±)-narwedine, has been a significant focus of synthetic organic chemistry, with numerous strategies developed to construct its challenging spirocyclic core. A pivotal step in many syntheses is the intramolecular oxidative coupling of a phenolic precursor to form the characteristic dihydrodibenzofuran ring system. Other notable approaches involve intramolecular Heck reactions and Diels-Alder cycloadditions to assemble the core structure. The resolution of racemic this compound is a critical step to obtain the enantiomerically pure (-)-narwedine required for the synthesis of (-)-galanthamine.

Synthetic Strategies Overview

Several key strategies have been successfully employed for the total synthesis of (±)-narwedine. These approaches can be broadly categorized as:

-

Biomimetic Oxidative Phenol Coupling: This is the most common and historically significant approach, mimicking the proposed biosynthetic pathway. It typically involves the oxidation of a suitably substituted N-(phenethyl)benzamide derivative to induce an intramolecular C-C bond formation between the two aromatic rings.

-

Intramolecular Heck Reaction: This strategy utilizes a palladium-catalyzed cross-coupling reaction to form the quaternary carbon center and the dihydrobenzofuran ring system. This method offers an alternative to the often low-yielding oxidative coupling.

-

Diels-Alder and Other Cycloaddition Strategies: These approaches build the core ring system through concerted or stepwise cycloaddition reactions, offering a different disconnection of the target molecule.

This document will focus on a well-established route involving an oxidative phenol coupling reaction, providing detailed protocols and data for this pathway.

Quantitative Data Summary

The following table summarizes the yields for the key steps in a representative synthesis of (±)-narwedine via oxidative phenol coupling, starting from isovanillin.

| Step | Reaction | Starting Material | Product | Reagent(s) | Yield (%) | Reference(s) |

| 1 | Bromination | 3,4-dimethoxybenzaldehyde | 2-Bromo-4,5-dimethoxybenzaldehyde | Bromine, Acetic acid | - | [1] |

| 2 | Regioselective Demethylation | 2-Bromo-4,5-dimethoxybenzaldehyde | 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | Sulfuric acid | - | [1] |

| 3 | Reductive Amination | 2-Bromo-5-hydroxy-4-methoxybenzaldehyde & Tyramine | 2-Bromo-5-hydroxy-4-methoxy-N-(4-hydroxyphenethyl)benzylamine | Sodium borohydride | - | [1] |

| 4 | Formylation | Amine from Step 3 | N-Formyl-2-bromo-5-hydroxy-4-methoxy-N-(4-hydroxyphenethyl)benzylamine | Ethyl formate, Formic acid | - | [1] |

| 5 | Oxidative Phenol Coupling | Formamide from Step 4 | 1-Bromo-12-oxo-narwedine | Potassium ferricyanide, Potassium carbonate | 40-61 | [2][3] |

| 6 | Reductive Debromination and Amide Reduction | 1-Bromo-12-oxo-narwedine | (±)-Narwedine | Lithium aluminum hydride | - | [2] |

Note: Specific yields for all intermediate steps were not consistently available in the summarized literature. The oxidative coupling step is often the most reported and yield-critical step.

Experimental Protocols

Key Experiment: Intramolecular Oxidative Phenol Coupling

This protocol describes the formation of the tetracyclic core of this compound through an oxidative coupling reaction.

Objective: To synthesize 1-bromo-12-oxo-narwedine from N-formyl-2-bromo-5-hydroxy-4-methoxy-N-(4-hydroxyphenethyl)benzylamine.

Materials:

-

2-bromo-5-hydroxy-N-[2-(4-hydroxyphenyl)ethyl]-4-methoxy-N-methylbenzamide

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

-

Chloroform (CHCl₃)

-

Water

-

Toluene

-

Separatory funnel

-

Reaction flask with reflux condenser and stirrer

-

Heating mantle

Procedure:

-

Dissolve the starting benzamide in a biphasic solvent system such as chloroform and water (5:1) or toluene and water.[2][3]

-

Add a significant molar excess of potassium ferricyanide (e.g., 5.66 molar equivalents) as the oxidant.[2][3]

-

Add a larger molar excess of a base such as sodium bicarbonate (e.g., 11.32 molar equivalents) or potassium carbonate.[1][2][3]

-

Heat the vigorously stirred mixture to a temperature of approximately 60°C for 1.5 hours.[2][3]

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude 1-bromo-12-oxo-narwedine by column chromatography on silica gel.

Expected Outcome: The expected product is 1-bromo-12-oxo-narwedine, which can be obtained in yields ranging from 40% to 61% after purification.[2][3]

Visualizations

Synthetic Pathway of (±)-Narwedine via Oxidative Coupling

The following diagram illustrates the key transformations in the synthesis of (±)-narwedine starting from 3,4-dimethoxybenzaldehyde.

Caption: Synthetic route to (±)-narwedine via oxidative phenol coupling.

Experimental Workflow for Oxidative Coupling

The following diagram outlines the general laboratory workflow for the key oxidative coupling step.

Caption: Workflow for the intramolecular oxidative phenol coupling reaction.

References

- 1. Galantamine total synthesis - Wikipedia [en.wikipedia.org]

- 2. WO2007010412A2 - Syntheses and preparations of this compound and related novel compounds - Google Patents [patents.google.com]

- 3. EP1885727B1 - Syntheses and preparations of this compound and related novel compounds - Google Patents [patents.google.com]

Application Notes and Protocols for the Asymmetric Synthesis of (-)-Narwedine

Introduction

(-)-Narwedine is a key intermediate in the synthesis of (-)-galanthamine, a potent acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. The stereoselective synthesis of (-)-narwedine is therefore of significant interest to the pharmaceutical and organic synthesis communities. This document provides an overview of prominent asymmetric strategies for the synthesis of (-)-narwedine, including detailed protocols for key methodologies and a comparative summary of their efficiencies. The primary routes covered include classical resolution, crystallization-induced dynamic resolution, and various catalytic asymmetric syntheses.

Key Strategies for Asymmetric Synthesis

The asymmetric synthesis of (-)-narwedine has been approached through several distinct strategies, each with its own advantages. Early methods relied on the resolution of racemic narwedine. More contemporary approaches focus on the direct, enantioselective construction of the chiral centers. The main strategies include:

-

Chiral Resolution: Separation of enantiomers from a racemic mixture.

-

Crystallization-Induced Dynamic Resolution: A more efficient resolution process where the undesired enantiomer is epimerized in solution and crystallizes as the desired enantiomer.

-

Chiral Pool Synthesis: Utilization of readily available chiral starting materials, such as amino acids.

-

Catalytic Asymmetric Synthesis: Employment of chiral catalysts to induce enantioselectivity in key bond-forming reactions.

The logical flow for obtaining enantiomerically pure (-)-Narwedine often starts from the synthesis of a racemic mixture, followed by a resolution step, or through a direct asymmetric synthesis from achiral or chiral starting materials.

Figure 1: General strategies for the synthesis of (-)-Narwedine.

Data Presentation: Comparison of Key Methodologies

The following table summarizes quantitative data for several key methods in the asymmetric synthesis of (-)-Narwedine and its conversion to (-)-Galanthamine.

| Method/Strategy | Key Transformation | Starting Material | Yield (%) | Enantiomeric Excess (ee) (%) | Reference(s) |

| Crystallization-Induced Dynamic Resolution | Resolution of (±)-narwedine | (±)-Narwedine | 76-90 | >99 | [1][2][3][4] |

| Trost Asymmetric Synthesis | Pd-catalyzed Asymmetric Allylic Alkylation (AAA) | Achiral precursors | High | High | [3] |

| Node Chiral Pool Synthesis | Remote asymmetric induction | D-phenylalanine | - | - | [1][3] |

| Koga Chiral Pool Synthesis | Synthesis from a chiral pool | L-tyrosine | - | - | [1] |

| Bisai Asymmetric Synthesis | Orthoester Johnson-Claisen rearrangement | Chiral allyl alcohol | - | 97.4 (for intermediate) | [5][6][7] |

| Vlahov Biocatalysis | Asymmetric reduction | Galanthamine precursors | - | - | [1] |

| Sanochemia Industrial Process | Crystallization-induced chiral transformation | (±)-Narwedine | 12.4 (overall) | >99 | [3] |

Experimental Protocols

Protocol 1: Crystallization-Induced Dynamic Resolution of (±)-Narwedine

This protocol is based on the highly efficient method developed by Shieh and Carlson, which has been adapted for industrial-scale synthesis.[1][2][3][4]

Objective: To obtain enantiomerically pure (-)-narwedine from racemic this compound via a second-order asymmetric transformation.

Materials:

-

(±)-Narwedine

-

Ethanol (EtOH)

-

Triethylamine (Et₃N)

-

(-)-Narwedine seed crystals (approx. 2.5 mol%) or (+)-Galanthamine (1 mol%)[3]

Procedure:

-

A solution of racemic this compound is prepared in a 9:1 solvent mixture of ethanol and triethylamine.[2]

-

The solution is heated to 68 °C to ensure complete dissolution.[2]

-

A catalytic amount of (-)-narwedine seed crystals is added to the solution to initiate crystallization of the desired enantiomer.[3]

-

The mixture is allowed to equilibrate. The dissolved (+)-narwedine undergoes base-catalyzed epimerization to (-)-narwedine via a retro-Michael reaction, which then crystallizes out of solution.

-

The crystalline (-)-narwedine is isolated by filtration.

-

This process can be repeated on the mother liquor to achieve high overall yields. In an industrial setting, 10 g of (±)-narwedine has been converted to 9.02 g of (-)-narwedine in two cycles.[3]

Expected Outcome:

-

Yield: High, with reports of up to 90% overall yield after multiple cycles.[2][3]

-

Purity: High enantiomeric purity (>99% ee).

Protocol 2: Stereoselective Reduction of (-)-Narwedine to (-)-Galanthamine

This protocol describes the final step in many total syntheses of (-)-galanthamine, following the preparation of enantiopure (-)-narwedine.

Objective: To stereoselectively reduce the ketone functionality of (-)-narwedine to the corresponding alcohol, (-)-galanthamine.

Materials:

-

(-)-Narwedine

-

L-selectride

-

Anhydrous solvent (e.g., THF)

Procedure:

-

(-)-Narwedine is dissolved in a suitable anhydrous solvent under an inert atmosphere.

-

The solution is cooled to a low temperature (below -15 °C) to ensure high stereoselectivity.[1]

-

L-selectride is added dropwise to the solution. The bulky nature of L-selectride restricts the hydride attack to the Si face of the ketone, leading to the desired S,S,R configuration of (-)-galanthamine.[1]

-

The reaction is monitored for completion (e.g., by TLC).

-

Upon completion, the reaction is quenched, and the product is isolated and purified.

Expected Outcome:

-

Yield: Nearly quantitative.[3]

-

Stereoselectivity: High, yielding (-)-galanthamine with minimal formation of the epi-galanthamine diastereomer.

Signaling Pathways and Experimental Workflows

The dynamic resolution of this compound is a fascinating process that relies on the equilibrium between the two enantiomers in solution, driven by the crystallization of the less soluble, desired enantiomer.

Figure 2: Mechanism of crystallization-induced dynamic resolution of this compound.

The overall workflow for a common asymmetric synthesis route to (-)-Galanthamine, which proceeds through (-)-Narwedine, is depicted below.

Figure 3: Workflow for the synthesis of (-)-Galanthamine via dynamic resolution.

References

- 1. Galantamine total synthesis - Wikipedia [en.wikipedia.org]

- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 3. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric Total Syntheses of (-)-Lycoramine, (-)-Lycoraminone, (-)-Narwedine, and (-)-Galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. figshare.com [figshare.com]

- 7. pubs.acs.org [pubs.acs.org]

Chromatographic Separation of Narwedine from Plant Extracts: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narwedine, a prominent Amaryllidaceae alkaloid, serves as a key biosynthetic precursor to galanthamine, a licensed therapeutic for Alzheimer's disease. The efficient isolation and purification of this compound from plant sources are critical for both phytochemical research and the potential semi-synthesis of galanthamine and other derivatives. Amaryllidaceae plants, such as daffodils (Narcissus spp.) and snowdrops (Galanthus spp.), are the primary natural sources of these alkaloids. This document provides detailed application notes and protocols for the chromatographic separation of this compound from plant extracts, tailored for researchers, scientists, and drug development professionals. The methodologies cover extraction, purification, and analytical quantification, ensuring a comprehensive guide for obtaining high-purity this compound.

Extraction of this compound and other Amaryllidaceae Alkaloids from Plant Material

The initial step in isolating this compound is the efficient extraction of total alkaloids from the plant matrix, typically the bulbs, which are rich in these compounds. An acid-base extraction method is commonly employed to selectively isolate the alkaloids.

Protocol 1: Acid-Base Extraction from Plant Bulbs

-

Plant Material Preparation :

-

Harvest fresh bulbs of an appropriate Amaryllidaceae species (e.g., Narcissus pseudonarcissus).

-

Thoroughly wash the bulbs to remove soil and debris.

-

Finely chop or grind the fresh bulbs. Alternatively, the bulbs can be dried at 40°C and then pulverized into a fine powder.

-

-

Acidic Extraction :

-

Macerate the prepared plant material in an acidic solution (e.g., 0.1 M sulfuric acid or 1% tartaric acid) at a 1:10 (w/v) ratio for 16-24 hours at room temperature with occasional stirring. This process converts the alkaloids into their more water-soluble salt forms.

-

Filter the mixture through cheesecloth or a Büchner funnel to separate the acidic aqueous extract from the solid plant residue.

-

-

Defatting :

-

Wash the acidic aqueous extract with a non-polar solvent such as n-hexane or dichloromethane (3 x 1 volume of extract) in a separatory funnel to remove lipids and other non-polar impurities.

-

Discard the organic phase.

-

-

Basification and Alkaloid Extraction :

-

Adjust the pH of the aqueous extract to a basic range (pH 9-11) using a suitable base, such as ammonium hydroxide or sodium carbonate. This converts the alkaloid salts back to their free base form.

-

Extract the basified aqueous solution multiple times (3-5 times) with an organic solvent like chloroform or ethyl acetate.

-

Combine the organic extracts.

-

-

Concentration :

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

-

Chromatographic Purification of this compound

The crude alkaloid extract contains a mixture of different alkaloids and impurities. Chromatographic techniques are essential for the isolation and purification of this compound.

Column Chromatography: Initial Fractionation

Open column chromatography is an effective first step for fractionating the crude extract and isolating this compound.

-

Column Packing :

-

Prepare a slurry of silica gel (e.g., silica gel 60, 70-230 mesh) in a non-polar solvent (e.g., hexane or chloroform).

-

Pour the slurry into a glass column and allow it to pack uniformly.

-

-

Sample Loading :

-

Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

-

Adsorb the dissolved extract onto a small amount of silica gel and dry it.

-

Carefully load the dried sample onto the top of the prepared column.

-

-

Elution :

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol. For example, start with 100% chloroform and gradually increase the methanol concentration (e.g., 1%, 2%, 5%, etc.).

-

Collect fractions of the eluate.

-

-

Fraction Analysis :

-

Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Use a suitable mobile phase (e.g., chloroform:methanol, 95:5) and visualize the spots under UV light (254 nm) or by using Dragendorff's reagent for alkaloids.

-

Pool the fractions containing pure or enriched this compound.

-

High-Performance Liquid Chromatography (HPLC): Final Purification and Analysis

For high-purity this compound, preparative or semi-preparative HPLC is employed. Analytical HPLC is used for quantification and purity assessment.

-

HPLC System and Column :

-

Utilize an HPLC system equipped with a UV detector.

-

A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is suitable for both analytical and semi-preparative separations.

-

-

Mobile Phase :

-

A common mobile phase is a mixture of acetonitrile and water, often with a modifier like formic acid or ammonium bicarbonate to improve peak shape.

-

For analytical purposes, a gradient elution can be used, for example: starting with 70% mobile phase A (0.01 M ammonium bicarbonate buffer, pH 7.5) and 30% mobile phase B (acetonitrile), with a linear gradient to 30% mobile phase A over 10 minutes.[1]

-

An isocratic mobile phase can also be used, for example, methanol:KH2PO4 (pH 2.5) (75:25 v/v).[2]

-

-

Detection :

-

Set the UV detector to a wavelength between 225-232 nm for optimal detection of this compound.[3]

-

-

Sample Preparation :

-

Dissolve the this compound-containing fraction from column chromatography in the mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Quantification :

-

Prepare a series of standard solutions of pure this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Data Presentation

The following tables summarize typical quantitative data obtained during the extraction and purification of this compound.

Table 1: Extraction Yield of Crude Alkaloids from Narcissus pseudonarcissus Bulbs

| Parameter | Value | Reference |

| Plant Material (Fresh Weight) | 1.2 kg | [1] |

| Extraction Method | Methanol Maceration followed by Acid-Base Partitioning | [1] |

| Crude Alkaloid Extract Yield | ~1.5 - 3.0 g (approx. 0.125 - 0.25% of fresh weight) | Estimated from general alkaloid extraction yields. |

Table 2: HPLC Method Parameters for this compound Analysis and Purification

| Parameter | Method 1 | Method 2 (Chiral Separation) | Reference |

| Column | Waters Symmetry C18, 5 µm, 4.6 x 150 mm | Daicel Chiralcel OD-H, 5 µm, 4.6 x 150 mm | [1] |

| Mobile Phase A | 0.01 M Ammonium Bicarbonate Buffer (pH 7.5) | Hexane | [1] |

| Mobile Phase B | Acetonitrile | Ethanol | [1] |

| Gradient | Isocratic and Gradient options available | Gradient Elution | [1] |

| Flow Rate | 1.0 mL/min | Not specified | [1] |

| Detection Wavelength | 225 nm | Not specified | [1] |

| Temperature | Room Temperature (~20-25°C) | Room Temperature (~20-25°C) | [1] |

Table 3: Purity and Yield of this compound after Chromatographic Purification

| Purification Step | Purity (by HPLC) | Yield | Reference |

| Crude Extract | Variable (typically <10%) | - | - |

| After Column Chromatography | 60-80% | Variable | [3] |

| After Recrystallization/HPLC | >98% | 50-66% (from crude this compound) | [3] |

Visualizations

The following diagrams illustrate the experimental workflows for the extraction and purification of this compound.

Caption: Workflow for the extraction of crude alkaloids from plant material.

Caption: Chromatographic purification workflow for this compound.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for the successful isolation and purification of this compound from plant extracts. The combination of acid-base extraction, column chromatography, and HPLC is a robust methodology for obtaining high-purity this compound suitable for further research and development. Careful optimization of each step, particularly the chromatographic conditions, is crucial for maximizing yield and purity. These application notes serve as a valuable resource for scientists working with Amaryllidaceae alkaloids and advancing the fields of phytochemistry and drug discovery.

References

Application Notes and Protocols for the Scale-up Synthesis of Narwedine for Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narwedine, a tetracyclic alkaloid from the Amaryllidaceae family, is a key precursor in the synthesis of Galantamine, a drug approved for the treatment of Alzheimer's disease.[1] Beyond its role as a synthetic intermediate, this compound itself exhibits biological activity, including the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of neurodegenerative diseases.[2] This document provides detailed application notes and protocols for the scale-up synthesis of this compound to produce material of sufficient quantity and purity for preclinical evaluation. The protocols cover the chemical synthesis, purification, and analytical characterization of this compound, as well as foundational preclinical assays to assess its potential as a therapeutic agent.

Scale-up Synthesis of Racemic this compound

The most common and scalable approach to this compound synthesis involves an intramolecular oxidative phenol coupling of a suitably substituted norbelladine derivative. The following protocol is a generalized procedure based on established methods, optimized for larger scale production.

Experimental Protocol: Oxidative Phenol Coupling

-

Precursor Synthesis: Synthesize the key precursor, N-(4-hydroxyphenethyl)-N-methyl-3-hydroxy-4-methoxybenzamide, from commercially available starting materials (isovanillin and tyramine) through a multi-step sequence involving bromination, demethylation, reductive amination, and formylation, as described in the literature.

-

Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the precursor in a biphasic solvent system of toluene and water (2:1 v/v).

-

Oxidative Coupling: While vigorously stirring, add a solution of potassium ferricyanide (K₃[Fe(CN)₆]) in water to the reaction mixture. Maintain the temperature at 60-70 °C. The reaction is typically complete within 2-4 hours.

-

Work-up and Extraction: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure to yield crude racemic this compound. Purify the crude product by column chromatography on silica gel using a gradient elution of chloroform and methanol to afford pure racemic this compound.

Chiral Resolution of Racemic this compound

For preclinical studies, the enantiomerically pure (-)-Narwedine is often required. A highly efficient method for obtaining (-)-Narwedine is through crystallization-induced dynamic chiral resolution.

Experimental Protocol: Crystallization-Induced Dynamic Chiral Resolution

-

Solution Preparation: Prepare a supersaturated solution of racemic this compound in a suitable solvent system, such as a mixture of toluene and methanol.

-

Seeding: Add a small amount of pure (-)-Narwedine seed crystals to the solution to initiate crystallization of the desired enantiomer.

-

Equilibration: Stir the mixture at a controlled temperature. The dissolved (+)-Narwedine will racemize in solution, providing more of the (-)-enantiomer to crystallize.

-

Isolation: Filter the crystalline solid and wash with a cold solvent to obtain enantiomerically enriched (-)-Narwedine.

-

Recrystallization: Further recrystallization can be performed to achieve high enantiomeric purity.

Quality Control and Analytical Characterization

To ensure the suitability of the synthesized this compound for preclinical studies, rigorous analytical testing is required to determine its identity, purity, and stability.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

-

Instrumentation: Utilize an HPLC system equipped with a UV detector and a C18 reverse-phase column.

-

Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.

-

Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Dissolve the synthesized this compound sample in the mobile phase.

-

Analysis: Inject the standard and sample solutions into the HPLC system. Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

Quantification: Determine the purity of the synthesized this compound by comparing the peak area of the main component to the total peak area of all components.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the chemical structure of this compound.

Preclinical Evaluation Protocols

The following are foundational in vitro and in vivo assays to evaluate the biological activity and safety profile of the synthesized this compound.

Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reagents: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure: In a 96-well plate, add the buffer, this compound solution at various concentrations, and the AChE enzyme solution. Incubate for a short period.

-

Reaction Initiation: Add the substrate and DTNB to initiate the reaction.

-

Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.

-

Induction of Neurotoxicity: Treat the cells with a neurotoxic agent (e.g., hydrogen peroxide or amyloid-beta peptide) to induce cell death.

-

Treatment: Co-treat or pre-treat the cells with various concentrations of this compound.

-

Cell Viability Assay: Assess cell viability using a standard method such as the MTT or LDH assay.

-

Data Analysis: Determine the concentration-dependent neuroprotective effect of this compound.

Experimental Protocol: In Vivo Safety Pharmacology (Functional Observational Battery)

-

Animal Model: Use a rodent model (e.g., mice or rats).

-

Dosing: Administer single or multiple doses of this compound via a relevant route (e.g., oral or intraperitoneal).

-

Observation: At specified time points, perform a systematic observation of the animals for any changes in behavior, autonomic function, and neuromuscular coordination. This includes assessing parameters such as alertness, posture, gait, body temperature, and reflexes.

-

Data Recording: Record all observations in a standardized scoresheet.

-

Analysis: Analyze the data to identify any potential adverse effects of this compound on the central nervous system.

Quantitative Data Summary

| Parameter | Method | Result | Reference |

| Synthesis Yield (Overall) | Gravimetric | 10-15% (from isovanillin) | [2] |

| Enantiomeric Purity | Chiral HPLC | >98% ee for (-)-Narwedine | [2] |

| Chemical Purity | HPLC-UV | >98% | [2] |

| AChE Inhibition (IC₅₀) | Ellman's Assay | 281 µM | [2] |

| BChE Inhibition (IC₅₀) | Ellman's Assay | 911 µM | [2] |

Visualizations

Logical Workflow for this compound Preclinical Development

Caption: Workflow from synthesis to preclinical evaluation of this compound.

Proposed Signaling Pathway for this compound's Neuroprotective Effects

Caption: Hypothesized signaling pathway for this compound's neuroprotective actions.

References

Application Notes and Protocols for the Synthesis of Galanthamine from Narwedine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanthamine, an acetylcholinesterase inhibitor, is a critical therapeutic agent for the management of mild to moderate Alzheimer's disease.[1] Its synthesis has been a subject of extensive research, with many routes converging on the pivotal precursor, narwedine.[2][3] This document provides detailed application notes and protocols for the synthesis of galanthamine commencing from this compound, focusing on the reductive conversion of this compound's ketone functionality to the corresponding alcohol in galanthamine.

The conversion of this compound to galanthamine is a critical step that dictates the stereochemistry and overall yield of the final product. The choice of reducing agent is paramount in controlling the diastereoselectivity of the reduction, yielding either the desired galanthamine or its epimer, epi-galanthamine. This protocol will detail methods employing common reducing agents and address the crucial aspect of obtaining enantiomerically pure (-)-galanthamine through dynamic chiral resolution of racemic this compound.

Data Presentation

Table 1: Comparison of Reducing Agents for the Conversion of this compound to Galanthamine

| Reducing Agent | Substrate | Product(s) | Yield of Galanthamine | Yield of epi-Galanthamine | Key Remarks | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | (±)-Narwedine | (±)-Galanthamine & (±)-epi-Galanthamine | 61% | 39% | Results in a mixture of epimers.[2] | [2] |

| Lithium Aluminum Hydride (LiAlH₄) | (±)-Narwedine | (±)-Galanthamine | 30% (moderate) | Not specified | [2] | |

| L-Selectride | (-)-Narwedine | (-)-Galanthamine | Nearly quantitative | Not formed | Highly stereoselective, crucial for industrial synthesis. Reaction temperature is critical.[4][5] | [4] |

| Sodium Borohydride (NaBH₄) | Not specified | Galanthamine | Good yields | Not specified | Presented as a safer alternative to LiAlH₄.[5] | [5] |

Table 2: Dynamic Chiral Resolution of (±)-Narwedine

| Method | Seeding Agent | Yield of (-)-Narwedine | Remarks | Reference |

| Crystallization-induced asymmetric transformation | (-)-Narwedine (2.5%) or (+)-Galanthamine (1%) | 9.02 g from 10 g of (±)-Narwedine (in two cycles) | Highly efficient process.[4] | [4] |

| Spontaneous resolution | (+)-Galanthamine (0.01 equivalent) | 76% | [6] |

Experimental Protocols

Protocol 1: Stereoselective Reduction of (-)-Narwedine to (-)-Galanthamine using L-Selectride

This industrial-scale protocol focuses on the highly stereoselective reduction of enantiomerically pure (-)-narwedine.

Materials:

-

(-)-Narwedine

-

L-Selectride (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Reaction vessel with temperature control

-

Standard quenching and work-up reagents (e.g., water, ethyl acetate, brine)

Procedure:

-

Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve (-)-narwedine in anhydrous THF in a suitable reaction vessel.

-

Cooling: Cool the solution to a temperature below -15 °C. Maintaining a low temperature is critical to prevent the formation of the S,S,S epimer.[6]

-